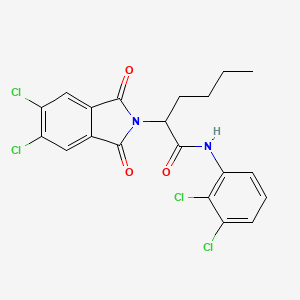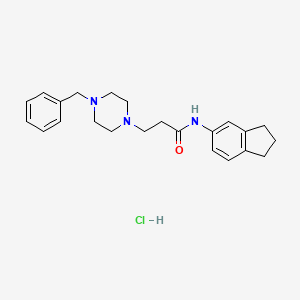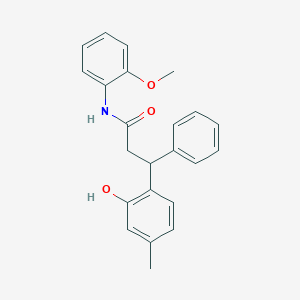
1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime
説明
1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime, also known as PYBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. In biochemistry, this compound has been used as a tool for studying the structure and function of enzymes. In materials science, this compound has been used to prepare functionalized nanoparticles and as a precursor for the synthesis of other compounds.
作用機序
The mechanism of action of 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. It has also been reported to induce apoptosis in cancer cells and to inhibit the replication of viruses and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in neurotransmitter synthesis and metabolism, as well as enzymes involved in the biosynthesis of melanin. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the replication of viruses and bacteria. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime. One area of interest is the development of this compound-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is the use of this compound as a tool for studying enzyme structure and function. Additionally, there is potential for the use of this compound in materials science, particularly in the preparation of functionalized nanoparticles. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
In conclusion, this compound is a chemical compound that has shown promise for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to develop new applications for this compound.
特性
IUPAC Name |
[(Z)-1-pyridin-2-ylethylideneamino] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c1-10(13-4-2-3-9-16-13)17-19-14(18)11-5-7-12(15)8-6-11/h2-9H,1H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKJRILDSVIIPC-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC=C(C=C1)Br)/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]-3-oxopropyl}pyridin-2(1H)-one](/img/structure/B3940594.png)
![2-[2-(2-chlorophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B3940600.png)


![4-bromo-2-{[4-(2-naphthylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B3940629.png)
![3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3940645.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3940652.png)



![N-[4-(dimethylamino)benzyl]-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2-methoxyphenyl)propyl]acetamide](/img/structure/B3940686.png)
![4-(5-tert-butyl-2-thienyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940692.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B3940698.png)
![4-(4-fluorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940705.png)